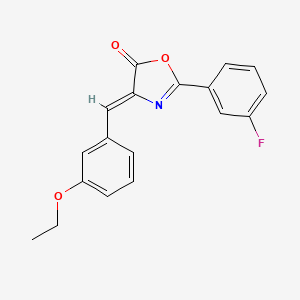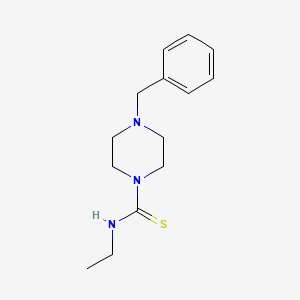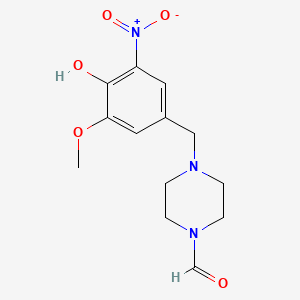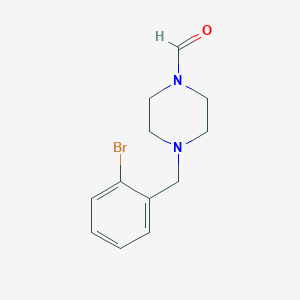![molecular formula C21H17N3O2 B5831859 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide, also known as BFA-1, is a synthetic compound that belongs to the class of acrylamide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of cancer biology and drug discovery.
Mécanisme D'action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation, migration, and invasion. It has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cell signaling pathways that control cell growth and differentiation. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide has also been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation, migration, and invasion. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide. One direction is to further investigate its potential as a cancer therapeutic. This could involve testing its efficacy in animal models and clinical trials. Another direction is to explore its potential as a tool for studying the role of PKC and HDACs in cancer biology. Additionally, the development of more soluble derivatives of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide could enhance its potential as a cancer therapeutic.
Méthodes De Synthèse
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with 2-aminobenzimidazole, followed by the reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with 3-(2-furyl)acryloyl chloride to yield N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and drug discovery. It has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation, migration, and invasion. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Propriétés
IUPAC Name |
(E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-8-9-15(21-23-17-6-2-3-7-18(17)24-21)13-19(14)22-20(25)11-10-16-5-4-12-26-16/h2-13H,1H3,(H,22,25)(H,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFGRDLTULALIS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)

![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)
![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)

![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)

![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
